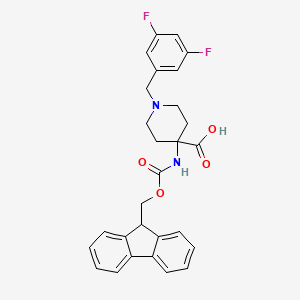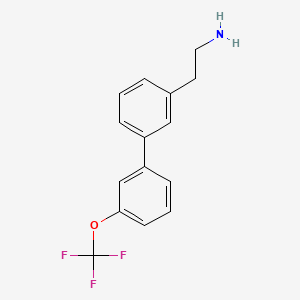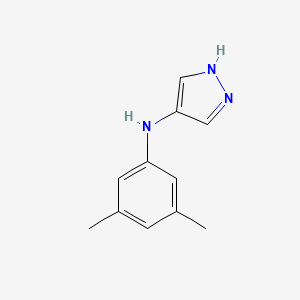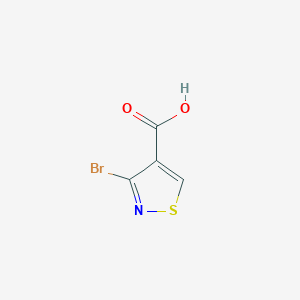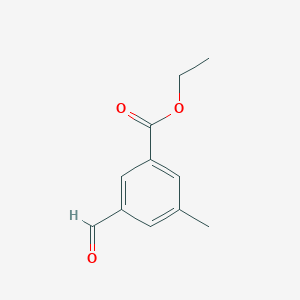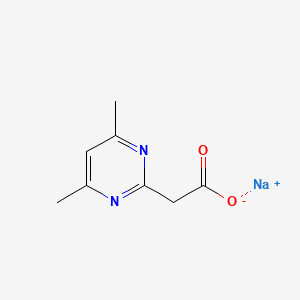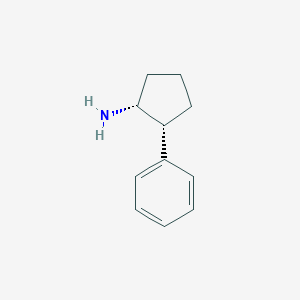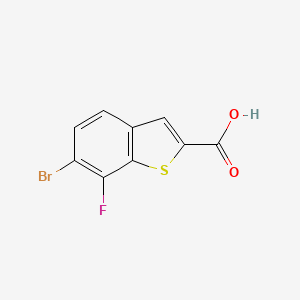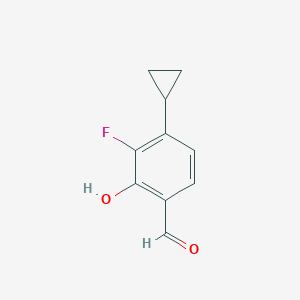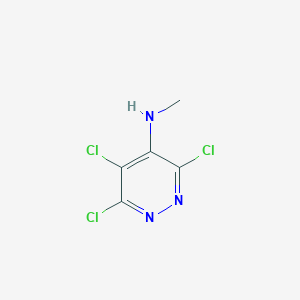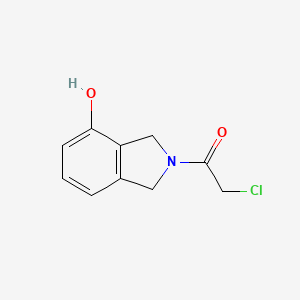
2-Chloro-1-(4-hydroxy-2,3-dihydro-1H-isoindol-2-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-(4-hydroxy-2,3-dihydro-1H-isoindol-2-yl)ethan-1-one is a chemical compound that belongs to the class of isoindolones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(4-hydroxy-2,3-dihydro-1H-isoindol-2-yl)ethan-1-one typically involves the following steps:
Starting Materials: : The synthesis begins with readily available starting materials such as 2,3-dihydro-1H-isoindol-2-yl derivatives and chloroacetic acid.
Reaction Conditions: : The reaction is usually carried out under controlled conditions, including specific temperatures, pressures, and catalysts to ensure the formation of the desired product.
Purification: : The final product is purified using techniques such as recrystallization or chromatography to obtain a pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure efficiency and consistency. The use of automated systems and advanced monitoring techniques helps maintain the quality and yield of the product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(4-hydroxy-2,3-dihydro-1H-isoindol-2-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: : The hydroxy group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: : The chloro group can be reduced to form an amine or other reduced derivatives.
Substitution: : The compound can participate in nucleophilic substitution reactions, where the chloro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: : Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation Products: : Ketones, carboxylic acids, and their derivatives.
Reduction Products: : Amines and other reduced derivatives.
Substitution Products: : Various functionalized derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-1-(4-hydroxy-2,3-dihydro-1H-isoindol-2-yl)ethan-1-one has several applications in scientific research:
Chemistry: : It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: : The compound can be used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Industry: : The compound can be used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 2-Chloro-1-(4-hydroxy-2,3-dihydro-1H-isoindol-2-yl)ethan-1-one exerts its effects involves its interaction with molecular targets and pathways. The hydroxy and chloro groups play a crucial role in binding to specific receptors or enzymes, leading to the modulation of biological processes.
Comparison with Similar Compounds
2-Chloro-1-(4-hydroxy-2,3-dihydro-1H-isoindol-2-yl)ethan-1-one can be compared with other similar compounds, such as:
Chlorthalidone: : A diuretic used in the treatment of hypertension and edema.
Indole derivatives: : Compounds with similar structural features that exhibit various biological activities.
These compounds share similarities in their structural motifs but differ in their functional groups and applications, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
2-chloro-1-(4-hydroxy-1,3-dihydroisoindol-2-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO2/c11-4-10(14)12-5-7-2-1-3-9(13)8(7)6-12/h1-3,13H,4-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWPZUNVIBSGNPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1C(=O)CCl)C(=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
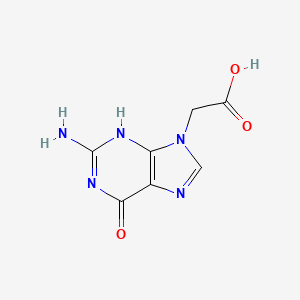
![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-[(3-methylphenyl)methyl]piperidine-4-carboxylic acid](/img/structure/B8051273.png)
